molecular formula C16H21FINO4 B7889645 N-Bis-boc-4-iodo-2-fluoroaniline

N-Bis-boc-4-iodo-2-fluoroaniline

Cat. No.: B7889645
M. Wt: 437.24 g/mol
InChI Key: JRHSLZWZSXOYMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bis-boc-4-iodo-2-fluoroaniline can be synthesized through a multi-step process involving the protection of aniline, iodination, and fluorination. The synthesis typically begins with the protection of the aniline group using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-aniline. This is followed by iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide. Finally, the fluorination step is carried out using a fluorinating agent like Selectfluor .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-Bis-boc-4-iodo-2-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Bis-boc-4-iodo-2-fluoroaniline is primarily related to its ability to undergo substitution reactions. The iodine atom can be replaced with other functional groups, allowing the compound to participate in various chemical transformations. This reactivity is leveraged in organic synthesis and medicinal chemistry to create new molecules with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bis-boc-4-iodo-2-fluoroaniline is unique due to the presence of both iodine and fluorine atoms, which provide distinct reactivity patterns. The dual protection with Boc groups also enhances its stability and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FINO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSLZWZSXOYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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